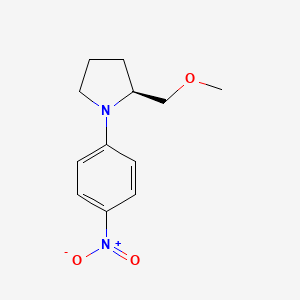
(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a methoxymethyl group at the second position and a nitrophenyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline, methanol, and 4-nitrobenzaldehyde.
Formation of Intermediate: The initial step involves the reaction of (S)-proline with methanol to form a methoxymethyl intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-nitrobenzaldehyde under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of flow microreactor systems, to enhance efficiency and yield. These systems allow for precise control over reaction parameters, leading to a more sustainable and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(methoxymethyl)-1-(4-chlorophenyl)pyrrolidine
- (2S)-2-(methoxymethyl)-1-(4-methylphenyl)pyrrolidine
- (2S)-2-(methoxymethyl)-1-(4-fluorophenyl)pyrrolidine
Uniqueness
(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
873325-68-9 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C12H16N2O3/c1-17-9-12-3-2-8-13(12)10-4-6-11(7-5-10)14(15)16/h4-7,12H,2-3,8-9H2,1H3/t12-/m0/s1 |
Clave InChI |
FAHCILRGFKDZNU-LBPRGKRZSA-N |
SMILES isomérico |
COC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
COCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12601904.png)
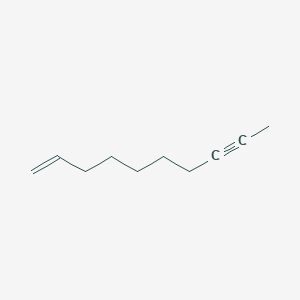
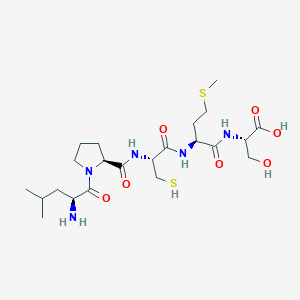
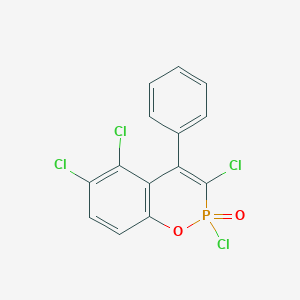
![[1,1'-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)-](/img/structure/B12601932.png)
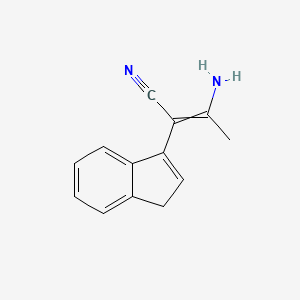
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)
![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
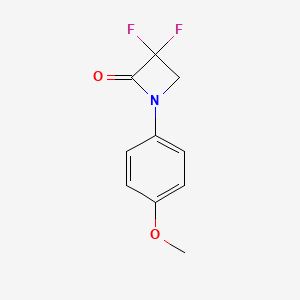
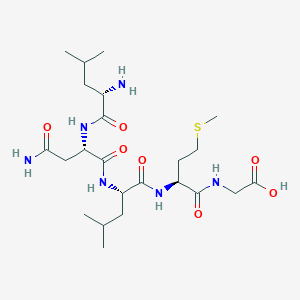
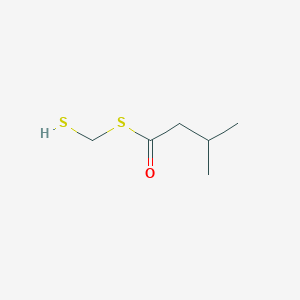

![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)
